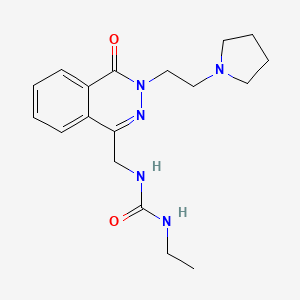![molecular formula C15H14N2O4S B2461306 methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate CAS No. 1421477-19-1](/img/structure/B2461306.png)
methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate, also known as MPTB, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyranothiazole derivatives and has shown potential in various biological applications.
Wissenschaftliche Forschungsanwendungen
P2X7 Receptor Antagonists
Background: The P2X7 receptor is expressed in microglia and has been implicated in neuroinflammation and mood disorders. Depression, a debilitating disease, affects millions of adults worldwide. Recent studies suggest a link between neuroinflammation and mood disorders, with proinflammatory cytokines like IL-1β playing a role.
Compound Activity:- Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(14), 6203–6218
Imidazole Ring Substitution
Background: The compound contains a 4,5-dihydro-1H-imidazole ring. Substituting this ring can lead to diverse applications.
Compound Modification:- Experimental procedure. (2020). Molecules, 25(24), 5924
Antioxidant Properties
Background: The compound is related to 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which contributes to antioxidant properties in the Maillard reaction.
Hydroxyl Group Protection:- It is well known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates. (2021). RSC Advances, 11, 31816–31823
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of medicinal and biological properties . They have been associated with antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antimicrobial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Eigenschaften
IUPAC Name |
methyl 4-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-14(19)10-4-2-9(3-5-10)13(18)17-15-16-11-6-7-21-8-12(11)22-15/h2-5H,6-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVILSSGULACVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2461227.png)

![N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2461230.png)



![N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine](/img/structure/B2461237.png)
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2461238.png)


![2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2461244.png)
